molecular formula C16H12ClNO7 B15045671 Dimethyl 2-(4-chlorophenoxy)-5-nitrobenzene-1,4-dicarboxylate

Dimethyl 2-(4-chlorophenoxy)-5-nitrobenzene-1,4-dicarboxylate

Cat. No.: B15045671
M. Wt: 365.72 g/mol
InChI Key: PNMVBKCGVMYRQM-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-(4-CHLOROPHENOXY)-5-NITROBENZENE-1,4-DICARBOXYLATE is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a benzene ring substituted with methyl, chlorophenoxy, and nitro groups, along with ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-(4-CHLOROPHENOXY)-5-NITROBENZENE-1,4-DICARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of 1,4-dimethylbenzene (p-xylene) to introduce a nitro group at the desired position.

    Chlorophenoxy Substitution:

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the desired ester compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-(4-CHLOROPHENOXY)-5-NITROBENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids.

    Substitution: The chlorophenoxy group can participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amine derivative.

    Hydrolysis: Hydrolysis of the ester groups results in the formation of carboxylic acids.

Scientific Research Applications

1,4-DIMETHYL 2-(4-CHLOROPHENOXY)-5-NITROBENZENE-1,4-DICARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-(4-CHLOROPHENOXY)-5-NITROBENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorophenoxy group may also play a role in binding to specific receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylbenzene: A simpler aromatic compound with only methyl substituents.

    4-Chlorophenol: Contains the chlorophenoxy group but lacks the ester and nitro functionalities.

    Nitrobenzene: Contains the nitro group but lacks the ester and chlorophenoxy groups.

Uniqueness

1,4-DIMETHYL 2-(4-CHLOROPHENOXY)-5-NITROBENZENE-1,4-DICARBOXYLATE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both ester and nitro groups, along with the chlorophenoxy substituent, makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C16H12ClNO7

Molecular Weight

365.72 g/mol

IUPAC Name

dimethyl 2-(4-chlorophenoxy)-5-nitrobenzene-1,4-dicarboxylate

InChI

InChI=1S/C16H12ClNO7/c1-23-15(19)11-8-14(25-10-5-3-9(17)4-6-10)12(16(20)24-2)7-13(11)18(21)22/h3-8H,1-2H3

InChI Key

PNMVBKCGVMYRQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1OC2=CC=C(C=C2)Cl)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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